molecular formula C13H7Cl2NO B1299738 4-(2,4-Dichlorophenoxy)benzonitrile CAS No. 24789-52-4

4-(2,4-Dichlorophenoxy)benzonitrile

Cat. No.: B1299738
CAS No.: 24789-52-4
M. Wt: 264.1 g/mol
InChI Key: ZZAIAUSRLITERQ-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Dichlorophenoxy Compound Classes

4-(2,4-Dichlorophenoxy)benzonitrile holds a unique position at the intersection of two significant families of organic compounds: benzonitriles and dichlorophenoxy derivatives. This dual identity is fundamental to understanding its chemical properties and potential applications.

The benzonitrile moiety consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. Benzonitriles are a well-established class of compounds with a rich history in organic synthesis. The nitrile group is a versatile functional group, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The presence of the electron-withdrawing nitrile group also influences the reactivity of the aromatic ring, deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution, particularly when positioned para to a good leaving group.

The dichlorophenoxy component of the molecule is characterized by a phenol (B47542) group attached to a benzene ring that is substituted with two chlorine atoms, in this case at the 2 and 4 positions. The dichlorophenoxy group is most famously associated with the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). rsc.org The substitution pattern of the chlorine atoms on the phenyl ring is crucial in determining the molecule's electronic and steric properties, which in turn affect its reactivity and biological interactions. rsc.org The development of compounds containing the 2,4-dichlorophenoxy scaffold has been a significant area of research, particularly in the agrochemical industry.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as an Ullmann condensation. This reaction joins a phenol with an aryl halide in the presence of a copper catalyst. In the case of this compound, this would involve the reaction of 2,4-dichlorophenol (B122985) with a 4-halobenzonitrile, such as 4-chlorobenzonitrile, in the presence of a base. organic-chemistry.org This synthetic strategy underscores the compound's role as a bridge between these two important classes of molecules.

Structural Features and their Influence on Chemical Behavior

The chemical behavior of this compound is a direct consequence of its distinct structural features. The interplay between the ether linkage, the nitrile group, and the chlorinated aromatic ring dictates its reactivity and potential as a synthetic building block.

The nitrile group (-C≡N) , located at the para-position of one of the phenyl rings, is a powerful electron-withdrawing group. This has several important consequences:

It polarizes the C≡N bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. hmdb.ca This allows for reactions such as hydrolysis to form a carboxylic acid or reduction to form a benzylamine.

The strong electron-withdrawing nature of the nitrile group deactivates the benzonitrile ring towards electrophilic aromatic substitution.

Conversely, it activates the ring for nucleophilic aromatic substitution, although in this specific molecule, there isn't a leaving group positioned ortho or para to the nitrile to facilitate this.

The combination of these features in this compound results in a molecule with multiple reactive sites and a unique electronic landscape. For example, the nitrile group can be selectively targeted for transformation without affecting the dichlorinated ring under certain conditions. This makes it a valuable intermediate for creating a diverse array of more complex molecules with potentially useful properties.

Below are interactive data tables summarizing the key properties of this compound and a comparison with related compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₇Cl₂NO
Molecular Weight264.11 g/mol
Melting Point98-100 °C
Physical StateSolid

Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from this compound
BenzonitrileC₇H₅N103.12Lacks the 2,4-dichlorophenoxy group. nist.gov
2,4-DichlorophenolC₆H₄Cl₂O163.00Lacks the benzonitrile moiety.
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃221.04Contains a carboxymethyl group instead of a cyanophenyl group attached to the ether oxygen. rsc.org
4-ChlorobenzonitrileC₇H₄ClN137.57Lacks the 2,4-dichlorophenoxy group; has a chlorine atom instead.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIAUSRLITERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363428
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24789-52-4
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 4 2,4 Dichlorophenoxy Benzonitrile

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) is a key reactive center in 4-(2,4-Dichlorophenoxy)benzonitrile, characterized by its strongly polarized triple bond and electrophilic carbon atom. openstax.org This polarity makes it susceptible to attack by nucleophiles. openstax.org

Hydrolysis and Related Transformations

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. numberanalytics.com This transformation can proceed under either acidic or basic catalysis.

Under acidic conditions , the nitrile is typically heated with a dilute acid like hydrochloric acid. chemguide.co.ukcommonorganicchemistry.com The reaction proceeds through protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.orgorganicchemistrytutor.com This initially forms an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.orgbyjus.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.ukcommonorganicchemistry.com In this case, the strongly nucleophilic hydroxide ion directly attacks the carbon of the nitrile group. libretexts.org Similar to the acidic pathway, an amide is formed as an intermediate, which is then further hydrolyzed to a carboxylate salt. openstax.orglibretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk

Condition Reagents Intermediate Final Product
AcidicDilute HCl, HeatAmideCarboxylic Acid
BasicNaOH(aq), HeatAmideCarboxylate Salt

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. openstax.org

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form an intermediate imine anion. libretexts.orgchemistrysteps.com This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com

Nitriles can also be reduced. For instance, reaction with lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine. openstax.orgchemistrysteps.com This occurs via two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.org

Reactions Involving the Phenoxy Ether Linkage

The ether linkage in this compound is another site of potential chemical transformation, primarily through cleavage reactions.

Cleavage Mechanisms of Aryl Ethers

The cleavage of aryl ethers, such as the one in the title compound, typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The reaction proceeds by protonation of the ether oxygen, which creates a better leaving group. Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the carbon atom of the alkyl group, leading to the cleavage of the C-O bond. In the case of an aryl alkyl ether, the products are a phenol (B47542) and an alkyl halide. libretexts.org Diaryl ethers, however, are generally resistant to cleavage by these acids. libretexts.org

The specific mechanism, whether S(_N)1 or S(_N)2, depends on the nature of the groups attached to the ether oxygen. wikipedia.org

Functionalization of the Dichlorophenoxy Moiety

Further functionalization of the dichlorophenoxy part of the molecule is less straightforward. The presence of two chlorine atoms on the benzene (B151609) ring deactivates it towards many common electrophilic substitution reactions. However, specific reactions targeting the chlorine atoms, such as nucleophilic aromatic substitution, could potentially be employed under harsh conditions to introduce other functional groups.

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution. msu.eduwikipedia.org This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq

The reactivity of a benzene ring towards electrophilic substitution is influenced by the substituents it carries. msu.eduwikipedia.org Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. wikipedia.org

The benzonitrile (B105546) ring: The nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to, making electrophilic substitution slower than in benzene. libretexts.org These deactivating groups typically direct incoming electrophiles to the meta position. msu.edu

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. wikipedia.orguomustansiriyah.edu.iq

Ring Substituent(s) Effect on Reactivity Directing Influence
Benzonitrile-CNDeactivatingmeta
Dichlorophenoxy-OAr, -Cl (x2)Deactivating (overall)ortho, para

Advanced Derivatives and Analogues of 4 2,4 Dichlorophenoxy Benzonitrile

Positional Isomerism and Structure-Reactivity Relationships

The reactivity of the two aromatic rings towards electrophilic substitution is governed by the directing effects of the existing substituents. The dichlorophenoxy ring is influenced by the ether oxygen, which is an activating, ortho, para-directing group, and the two chlorine atoms, which are deactivating, ortho, para-directing groups. The benzonitrile (B105546) ring is strongly deactivated by the electron-withdrawing cyano group, which is a meta-director.

The relationship between structure and reactivity is critical. For instance, moving a chlorine atom from the ortho to the meta position would alter the steric hindrance around the ether linkage and change the electronic distribution across that ring. Similarly, shifting the cyano group to the ortho or meta position on the second ring would fundamentally change the deactivation pattern of that ring, influencing its susceptibility to further functionalization. Studies on constitutional isomers have shown that even though they might yield the same products in solution, their reactivity in other states, such as solid-state photochemical reactions, can differ significantly, leading to different products. sciencemadness.org

Interactive Table: Potential Positional Isomers and Expected Reactivity Changes

Isomer Name Structural Change Expected Impact on Reactivity
4-(2,5-Dichlorophenoxy)benzonitrile Chlorine shifted from C4 to C5 on phenoxy ring Altered steric and electronic effects; may change regioselectivity of subsequent reactions on the phenoxy ring.
4-(3,5-Dichlorophenoxy)benzonitrile Both chlorines at meta positions on phenoxy ring Reduced steric hindrance near ether bond; significant change in electronic deactivation pattern of the phenoxy ring.
2-(2,4-Dichlorophenoxy)benzonitrile Cyano group at ortho position on nitrile ring Increased steric hindrance around the ether linkage; modified deactivation of the benzonitrile ring.
3-(2,4-Dichlorophenoxy)benzonitrile Cyano group at meta position on nitrile ring Different electronic influence of the cyano group on the ether-linked carbon; alters reactivity of the benzonitrile ring.

Introduction of Hydroxyl Groups on the Benzonitrile Ring

Introducing a hydroxyl (-OH) group onto the benzonitrile ring of the parent compound is a challenging but valuable modification, as hydroxybenzonitriles are important intermediates in the fine chemical industry. acs.org Direct hydroxylation of aromatic rings, especially those deactivated by a nitrile group, is not straightforward. Industrial production of phenol (B47542), for example, often involves multi-step processes like the cumene (B47948) method. acs.org

Several strategies can be envisioned for this transformation:

Nucleophilic Aromatic Substitution (SNAr): This is a primary mechanism for introducing a nucleophile, like a hydroxide (B78521) ion, onto an aromatic ring. wikipedia.orgbyjus.com The reaction is highly favored if the ring is activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org To apply this to the benzonitrile ring of 4-(2,4-dichlorophenoxy)benzonitrile, a leaving group would first need to be installed on the ring, for instance, through halogenation. The electron-withdrawing cyano group would help to activate the ring for this type of substitution. libretexts.org

Multi-step Synthesis: A more traditional route involves introducing an amino group, which is then converted to a diazonium salt. The diazonium group can be subsequently displaced by a hydroxyl group, typically by heating in water. researchgate.net

Modern Catalytic Methods: Recent research has focused on the direct C-H hydroxylation of arenes using powerful and environmentally benign oxidants like H₂O₂ in the presence of metal catalysts, such as those based on iron or nickel. acs.orgrsc.orgnih.gov These methods can offer a more direct route, though their application to complex, deactivated substrates requires specific catalyst systems. Another innovative approach uses base-catalyzed halogen transfer to create an active intermediate that undergoes nucleophilic hydroxylation. acs.org

The synthesis of hydroxybenzonitriles can also be achieved from other precursors, such as the cyanation of hydroxybenzaldehydes or the amination and dehydration of hydroxybenzoic acids. acs.org

Nitration and Other Aromatic Functionalizations

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. prepchem.com The standard method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. acs.org

In this compound, both aromatic rings are potential sites for nitration.

Benzonitrile Ring: This ring is strongly deactivated by the meta-directing cyano group. Electrophilic substitution on benzonitrile is inefficient and typically requires harsh reaction conditions. acs.org Any nitration would be expected to occur at the meta position relative to the cyano group.

Dichlorophenoxy Ring: This ring has competing substituents. The ether oxygen is an activating ortho, para-director, while the two chlorine atoms are deactivating ortho, para-directors. The positions ortho and para to the ether linkage are C2, C4, and C6. Since C2 and C4 are already occupied by chlorine atoms, the most likely position for nitration on this ring is C6, which is ortho to the activating ether group.

Interactive Table: Predicted Regioselectivity of Nitration

Aromatic Ring Key Substituent(s) Directing Effect Predicted Position of NO₂ Reactivity
Dichlorophenoxy -O- (Ether) Activating, ortho, para C6 More reactive
Dichlorophenoxy -Cl (x2) Deactivating, ortho, para N/A Less reactive
Benzonitrile -CN (Cyano) Deactivating, meta C3' or C5' Much less reactive

Other aromatic functionalizations could include sulfonation or Friedel-Crafts reactions, though these would also be subject to the same strong deactivating effects, particularly on the benzonitrile ring.

Esterification of Related Phenoxy Acids

While this compound is a nitrile, a closely related class of compounds are the phenoxy acids, where the cyano group is replaced by a carboxylic acid (-COOH) group. The most well-known analogue is 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netacs.org These phenoxy acids can be readily converted into a wide variety of ester derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reaction is a reversible equilibrium, and various techniques can be used to drive it towards the ester product.

A range of esters of 2,4-D have been synthesized and are used in various applications. These derivatives demonstrate how the core dichlorophenoxy structure can be modified at the functional group on the second ring. researchgate.net

Interactive Table: Examples of Esters Derived from the Related 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Ester Name Alcohol Used Chemical Formula of Ester Side Chain Reference
Isopropyl ester of 2,4-D Isopropanol -COOCH(CH₃)₂ researchgate.net
Butoxyethyl ester of 2,4-D 2-Butoxyethanol -COOCH₂CH₂O(CH₂)₃CH₃ researchgate.net
Ethylhexyl ester of 2,4-D 2-Ethylhexanol -COOCH₂CH(C₂H₅)(CH₂)₃CH₃ researchgate.net
Butyl ester of 2,4-D Butanol -COOCH₂(CH₂)₂CH₃ libretexts.org

These esterification reactions highlight the chemical versatility of the phenoxy acid analogues, providing a pathway to a broad family of compounds with modified physical and chemical properties.

Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Organic Synthesis

The reactivity of the nitrile group and the dichlorinated phenyl ring in 4-(2,4-dichlorophenoxy)benzonitrile makes it a valuable intermediate in organic synthesis. The nitrile functional group, in particular, can undergo a variety of chemical transformations to yield other functional groups, making it a key building block for more complex molecules.

One notable application is in the synthesis of tetrazole derivatives. The [2+3] cycloaddition reaction between the nitrile group of this compound and an azide (B81097), typically sodium azide, in the presence of a catalyst, leads to the formation of a tetrazole ring. This transformation is significant as tetrazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The resulting 5-(4-(2,4-dichlorophenoxy)phenyl)-1H-tetrazole is a more complex molecule with different chemical properties and potential biological activities compared to the starting nitrile.

The general scheme for this synthesis is as follows:

Reaction Scheme: Synthesis of a Tetrazole Derivative

Reactant 1Reactant 2Catalyst/SolventProduct
This compoundSodium Azide (NaN₃)e.g., Zinc Chloride (ZnCl₂), Dimethylformamide (DMF)5-(4-(2,4-dichlorophenoxy)phenyl)-1H-tetrazole

This reaction highlights the utility of this compound as a scaffold for introducing the 2,4-dichlorophenoxy phenyl moiety into more complex heterocyclic systems.

Materials Science Applications

The combination of a diaryl ether backbone, which imparts thermal stability and chemical resistance, with reactive and polar functional groups suggests the potential of this compound in the development of advanced materials.

Precursors for Polymer and Coating Development

While specific research on the use of this compound as a monomer is not extensively documented, its structure is analogous to monomers used in the synthesis of high-performance polymers like poly(arylene ether nitrile)s (PENs). PENs are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. beilstein-journals.org

The synthesis of such polymers typically involves the nucleophilic substitution reaction between a dihalogenated monomer and a bisphenol. In this context, the chlorine atoms on the this compound could potentially react with bisphenols under appropriate conditions to form polyether chains. The nitrile group would remain as a pendant group on the polymer backbone, which can enhance adhesion and be a site for further cross-linking reactions. beilstein-journals.org The incorporation of the nitrile group is also known to improve the thermal stability of polymers. wikipedia.org

The properties of a hypothetical polymer derived from this compound can be inferred from related poly(ether nitrile ketone) copolymers, which exhibit high tensile strength and melting points. beilstein-journals.org

Table of Properties for a Related Poly(ether nitrile ketone) Copolymer (BP-PENK30) beilstein-journals.org

PropertyValue
Tensile Strength109.9 MPa
Elongation at Break45.2%
Melting Point (after thermal treatment)306.71 °C
Crystallinity (after thermal treatment)11.83%

The development of crosslinked poly(arylene ether)s has also been a subject of interest for creating high-performance polymers with low dielectric constants and good thermal and hydrophobic properties. nih.gov

Exploration in Novel Material Formulations

The unique combination of a flexible ether linkage, rigid phenyl rings, and polar chloro and nitrile groups in this compound makes it an interesting candidate for inclusion in novel material formulations. Diaryl ether structures are recognized as a fundamental component in various functional materials. acs.org The presence of chlorine atoms can enhance flame retardancy, while the nitrile group can improve solvent resistance and provide a site for further chemical modification. These properties are desirable in the formulation of advanced composites, specialty coatings, and functional films.

Adsorption and Separation Technologies (e.g., Metal-Organic Frameworks)

There is no direct evidence of this compound being used in the synthesis of metal-organic frameworks (MOFs). However, the structural motifs present in the molecule are relevant to MOF design. Functionalized organic linkers are crucial in tuning the properties of MOFs for specific applications like gas storage and separation. The nitrile and chloro groups on the aromatic rings could act as functional sites to modulate the adsorption properties of a MOF. For instance, functional groups on the organic linkers in MOFs have been shown to enhance H₂ and CO₂ adsorption capacities.

Controlled Release Systems for Active Compounds

The diaryl ether scaffold is prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govacs.org Polymers and other materials designed for controlled release often rely on the encapsulation of active compounds within a matrix. nih.govnih.gov While there is no specific research on the use of this compound in controlled release systems, polymers derived from it could potentially serve as a matrix for the encapsulation and subsequent slow release of active ingredients. The properties of the polymer, such as its hydrophobicity and degradability, which can be tailored by the choice of co-monomers, would govern the release kinetics.

Encapsulation in Nanocarriers

The encapsulation of herbicidal agents like this compound in nanocarriers represents a significant advancement in agricultural technology. This approach aims to enhance the efficacy of the active ingredient while minimizing its environmental impact. Nanocarriers are materials at the nanoscale, typically ranging from 1 to 100 nanometers, that can entrap or carry another substance.

Research into related chlorophenoxy herbicides has demonstrated the potential of various nanocarrier systems. For instance, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar herbicide, have explored the use of layered double hydroxides (LDHs) as a host matrix. rsc.orgresearchgate.net These inorganic nanocarriers can house the herbicide molecules between their layers, facilitating a controlled release. researchgate.net The encapsulation of 2,4-D in zinc-aluminium layered double hydroxides has been shown to result in a nanocomposite material from which the herbicide is released gradually. researchgate.net This controlled release is governed by ion exchange between the intercalated herbicide and anions present in the surrounding aqueous environment. researchgate.net

Another avenue of research involves the use of gold nanoparticles functionalized with 2,4-D. nih.gov This method allows for the tracking and visualization of the herbicide's distribution within plant cells, offering insights into its mode of action and uptake mechanisms. nih.gov While not a traditional encapsulation for controlled release in the soil, this demonstrates the versatility of nanotechnology in studying and potentially delivering herbicides.

The principles derived from these studies on 2,4-D are highly applicable to this compound. Given its structural similarities, it is plausible that this compound could also be effectively encapsulated within nanocarriers like LDHs or attached to other nanoparticles. The objective of such encapsulation would be to create formulations that release the active ingredient in a slow, sustained manner, thereby improving its efficiency and reducing the required application rates.

Detailed Research Findings:

Research on the encapsulation of the related herbicide 2,4-D has yielded specific insights into the performance of nanocarrier systems. These findings provide a strong basis for the potential application of similar technologies to this compound.

Nanocarrier SystemHerbicide ModelKey FindingsReference
Zinc-Aluminium Layered Double Hydroxide (B78521) (Zn-Al LDH)2,4-Dichlorophenoxyacetic acid (2,4-D)High entrapment efficiency (71.7%–86.7%); sheet-like structure with an average size of 339.4 nm; positive surface charge (+40.5 mV); demonstrated controlled release. rsc.org rsc.org
Gold Nanoparticles (Au NPs)2,4-Dichlorophenoxyacetic acid (2,4-D)Approximately 1197 molecules of 2,4-D could be conjugated to the surface of a single gold nanoparticle; enabled visualization of uptake and distribution in plant cells. nih.gov nih.gov
Beta-Cyclodextrin (B164692) (β-CD)2,4-Dichlorophenoxyacetic acid (2,4-D)Forms water-soluble 1:1 inclusion complexes, which can influence the herbicide's mobility in soil. nih.gov nih.gov

These findings underscore the potential of nanocarrier-based formulations to improve the delivery of chlorophenoxy herbicides. The development of similar systems for this compound could lead to more effective and environmentally benign weed management strategies.

Volatilization and Leaching Mitigation Strategies

A significant challenge in the application of agricultural herbicides is the loss of the active compound to non-target areas through processes like volatilization and leaching. rsc.org Volatilization is the process by which a substance evaporates into the atmosphere, while leaching is its downward movement through the soil profile with water. Both phenomena can lead to environmental contamination and reduced herbicidal efficacy. rsc.orgnih.gov

Strategies to mitigate these issues for chlorophenoxy herbicides often involve the use of advanced formulation technologies, including nanocarrier encapsulation. Research has shown that formulating herbicides like 2,4-D into nanocarriers can significantly reduce their volatility. rsc.org For instance, the volatility of 2,4-D intercalated in Zn-Al hydrotalcites was reduced by more than three-fold compared to the pure herbicide. rsc.org This is attributed to the containment of the herbicide within the nanostructure, which lowers its vapor pressure.

Leaching is a particular concern for water-soluble herbicides, as they can be readily transported into groundwater. researchgate.netnih.gov The mobility of a herbicide in soil is influenced by its chemical properties and the characteristics of the soil. researchgate.net For 2,4-D, which has a high potential to leach in soil, the use of nanocarriers has been shown to be an effective mitigation strategy. researchgate.net The developed 2,4-D-intercalated hydrotalcite nanosheets have been demonstrated to evidently retard the leaching of 2,4-D through various agricultural topsoils. rsc.org

Another approach to mitigating leaching involves the use of additives like beta-cyclodextrin. nih.gov The application of beta-cyclodextrin to soil has been found to retard the leaching of 2,4-D. nih.gov This is likely due to the adsorption of the herbicide onto the soil via the cyclodextrin. nih.gov

Given the structural relationship between this compound and 2,4-D, it is anticipated that similar strategies would be effective in reducing its volatilization and leaching. By encapsulating this compound in suitable nanocarriers or using soil amendments, it would be possible to create formulations that exhibit a more controlled and targeted release, thereby minimizing off-target movement and environmental impact.

Detailed Research Findings:

Studies on mitigating the environmental dispersal of 2,4-D provide a framework for developing similar strategies for this compound.

Mitigation StrategyHerbicide ModelResearch FindingReference
Encapsulation in Zn-Al Hydrotalcites2,4-Dichlorophenoxyacetic acid (2,4-D)Volatility was reduced by more than 3-fold compared to the pure herbicide; leaching was significantly retarded in various agricultural soils. rsc.org rsc.org
Application of Beta-Cyclodextrin2,4-Dichlorophenoxyacetic acid (2,4-D)The previous application of beta-cyclodextrin to the soil resulted in retarded leaching of the herbicide. nih.gov nih.gov
Soil Adsorption2,4-Dichlorophenoxyacetic acid (2,4-D)Has a high potential to leach in soil due to its high water solubility and low soil adsorption coefficient. researchgate.net researchgate.net

These findings highlight the effectiveness of advanced formulation and application strategies in controlling the environmental fate of chlorophenoxy herbicides. The implementation of such technologies for this compound could significantly enhance its environmental safety profile.

Theoretical and Computational Chemistry of 4 2,4 Dichlorophenoxy Benzonitrile

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 4-(2,4-Dichlorophenoxy)benzonitrile provides a foundational understanding of its three-dimensional structure and the distribution of electrons within the molecule. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its geometric and electronic properties.

The unique electronic properties of this compound, which arise from the combination of electron-withdrawing groups, make it a compelling subject for computational studies focused on its electronic structure and molecular orbital interactions. These theoretical investigations can offer valuable insights into the compound's chemical behavior.

Electronic Properties: The electronic character of this compound is significantly influenced by the electron-withdrawing nature of the two chlorine atoms on one phenyl ring and the nitrile group on the other. These features are expected to lower the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the energy required for electronic excitation.

Computational studies on related polybrominated diphenyl ethers have shown that halogenation patterns significantly impact electronic properties like polarizability. nih.gov Similarly, the 2,4-dichloro substitution pattern in the target molecule is expected to create a specific distribution of electron density across the aromatic system.

Table 1: Predicted Electronic Properties of this compound (Theoretical Values)
PropertyPredicted ValueMethodology
HOMO Energy-7.0 to -6.5 eVDFT (B3LYP/6-31G)
LUMO Energy-1.5 to -1.0 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap5.0 to 5.5 eVDFT (B3LYP/6-31G)
Dipole Moment2.5 to 3.5 DDFT (B3LYP/6-31G)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkage in this compound allows for multiple conformations, which can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods provide insights into the molecule's dynamic behavior and the relative energies of its different spatial arrangements.

Conformational Analysis: A potential energy surface scan, varying the dihedral angles of the C-O-C-C bonds, can identify the most stable conformers. It is anticipated that the lowest energy conformation will involve a "twisted" or "butterfly" shape, as steric hindrance would disfavor a planar arrangement of the two phenyl rings.

Molecular Dynamics Simulations: MD simulations can be employed to study the behavior of the molecule over time in a simulated environment, such as in a solvent. These simulations track the atomic motions and can reveal the accessible conformations and the transitions between them. For instance, MD simulations of neat benzonitrile (B105546) have provided evidence of specific local configurations. stanford.edunih.gov Such simulations for this compound could elucidate how the dichlorophenoxy group influences intermolecular interactions.

Table 2: Key Dihedral Angles in Low-Energy Conformers of this compound (Theoretical Values)
Dihedral AngleConformer 1 (Predicted)Conformer 2 (Predicted)
C(phenyl)-O-C(phenyl)-C(phenyl)~45°~-45°
O-C(phenyl)-C(phenyl)-Cl(ortho)~0°~0°

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of this compound and for mapping out potential reaction pathways.

Reactivity Indices: Analysis of the molecular orbitals and electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the nitrile group, with its lone pair of electrons, is a potential site for protonation or coordination to Lewis acids. The carbon atom of the nitrile group is an electrophilic center. The aromatic rings can undergo electrophilic substitution, with the positions directed by the existing substituents.

Reaction Pathway Modeling: Theoretical calculations can model the transition states and reaction energies for various chemical transformations. For example, the hydrolysis of the nitrile group to a carboxylic acid or the reduction to an amine are common reactions of benzonitriles that can be computationally investigated. The stability of the ether linkage under different reaction conditions can also be assessed.

Structure-Property Relationships

A key application of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the computed molecular descriptors with experimentally observed properties.

The development of such relationships relies on a systematic variation of the molecular structure and the corresponding changes in properties. Computational studies on substituted diphenyl ethers have demonstrated how changes in substitution patterns can systematically alter electronic properties, which in turn can be correlated with toxicological endpoints. nih.gov

Mechanistic Studies of Chemical Reactions and Transformations

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of diaryl ethers such as 4-(2,4-Dichlorophenoxy)benzonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is one of the most common methods for forming the aryl-O-aryl ether bond.

The reaction involves the coupling of a phenoxide with an activated aryl halide. In a probable synthetic route for this compound, the sodium or potassium salt of 2,4-dichlorophenol (B122985) acts as the nucleophile. This phenoxide attacks an electron-deficient aromatic ring, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the para-position on the benzonitrile (B105546) ring, making it susceptible to nucleophilic attack.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The 2,4-dichlorophenoxide ion attacks the carbon atom bearing the halogen (e.g., fluorine) on the 4-fluorobenzonitrile ring. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the electron-withdrawing nitrile group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., F⁻), which is a good leaving group. This step is typically fast and results in the formation of the stable diaryl ether product.

Investigation of Degradation Pathways (e.g., microbial, photochemical, hydrolytic)

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Research into related structures, such as the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and various benzonitrile-based compounds, provides significant insight into the likely degradation pathways. nih.govgeus.dk

Microbial degradation is a primary route for the breakdown of aromatic compounds in the environment. nih.gov For this compound, microorganisms can attack the molecule at two key positions: the ether linkage or the nitrile group. ethz.chnih.gov

Ether Bond Cleavage: Drawing parallels with the well-studied degradation of 2,4-D, a common microbial pathway involves the enzymatic cleavage of the ether bond. nih.gov This reaction is often initiated by dioxygenase enzymes. The cleavage would yield two primary metabolites: 2,4-dichlorophenol (2,4-DCP) and 4-hydroxybenzonitrile (B152051) . These intermediates are then channeled into separate degradation pathways. 2,4-DCP is typically hydroxylated to form a dichlorocatechol, which then undergoes ring cleavage. nih.gov 4-hydroxybenzonitrile can be further metabolized through hydrolysis of the nitrile group.

Nitrile Group Hydrolysis: Many soil actinobacteria and fungi possess enzymes capable of hydrolyzing the nitrile group. researchgate.netnih.gov This transformation can occur via two enzymatic routes:

A one-step reaction catalyzed by a nitrilase , which directly converts the nitrile (-CN) to a carboxylic acid (-COOH), releasing ammonia (B1221849). ethz.ch

A two-step reaction involving nitrile hydratase , which first converts the nitrile to an amide (-CONH₂), followed by the action of an amidase , which hydrolyzes the amide to a carboxylic acid. ethz.ch This pathway would convert this compound into 4-(2,4-Dichlorophenoxy)benzamide and subsequently into 4-(2,4-Dichlorophenoxy)benzoic acid . researchgate.netresearchgate.net

Table 1: Postulated Microbial Degradation Pathways and Products

Degradation Pathway Initial Enzymatic Attack Key Enzymes Primary Intermediate(s) Final Products of Pathway
Ether Bond Cleavage Cleavage of the C-O-C ether bond Dioxygenase 2,4-Dichlorophenol, 4-Hydroxybenzonitrile Further degraded metabolites, eventually CO₂, H₂O, Cl⁻
Nitrile Group Hydrolysis Hydrolysis of the -CN group Nitrilase or Nitrile Hydratase/Amidase 4-(2,4-Dichlorophenoxy)benzoic acid Further degraded metabolites

Photochemical degradation involves the breakdown of a molecule by light. For compounds like this compound, this can occur through direct photolysis or, more efficiently, through indirect photolysis (photocatalysis) in the presence of a semiconductor material.

The mechanism of photocatalytic degradation, for instance using cerium oxide (CeO₂) or other metal oxides, generally involves the following steps: mdpi.com

Generation of Electron-Hole Pairs: When the photocatalyst is irradiated with light of sufficient energy (e.g., UV or visible light), electrons in the valence band are excited to the conduction band, creating electron-hole (e⁻/h⁺) pairs. mdpi.com

Formation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidants and can react with water or hydroxide (B78521) ions on the catalyst surface to form highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂•⁻). mdpi.comnih.gov

Attack on the Molecule: These ROS, particularly the hydroxyl radical, are non-selective and aggressively attack the this compound molecule. The attack can lead to hydroxylation of the aromatic rings, cleavage of the ether bond, and dechlorination. nih.gov

Mineralization: Continued attack by ROS breaks down the initial intermediates into smaller aliphatic acids and eventually leads to complete mineralization, converting the organic compound into carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). nih.gov

Studies on the photolysis of similar compounds like 4-nitrocatechol (B145892) show that the chemical environment (e.g., solid particle vs. liquid solution) can significantly alter the degradation products. nih.gov

Hydrolysis is the cleavage of chemical bonds by the addition of water. In this compound, the two main sites for potential hydrolysis are the ether linkage and the nitrile group.

Ether Linkage: The diaryl ether bond is generally very stable and resistant to hydrolysis under neutral pH conditions found in most environmental settings. Cleavage typically requires harsh conditions, such as high temperatures and strong acids or bases, which are not environmentally common.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds via an amide intermediate. While this process is central to microbial degradation, abiotic hydrolysis can also occur, although it is typically very slow at neutral pH. The rate can be accelerated under acidic or basic conditions.

Catalytic Reaction Mechanism Investigations

Catalysis plays a key role in both the synthesis and degradation of benzonitrile compounds. Investigations have focused on developing efficient catalysts to drive these transformations.

Advanced Oxidation Processes (AOPs) often employ catalysts to enhance the degradation of persistent organic pollutants.

Catalytic Ozonation: The use of a catalyst like natural ferrihydrite can significantly improve the efficiency of ozonation for degrading related compounds like 2,4-D. nih.gov The mechanism involves the surface of the ferrihydrite, where surface hydroxyl groups act as reactive centers. These sites promote the decomposition of ozone (O₃) into highly reactive oxygen species, including hydroxyl radicals (•OH), which are the primary agents of degradation. nih.gov The process is often pH-dependent, as the surface charge of the catalyst and the speciation of the target molecule change with pH, influencing the interaction between them. nih.gov

Table 2: Catalytic Systems for Degradation of Related Dichlorophenoxy and Benzonitrile Compounds

Catalytic System Catalyst Example Reaction Type Mechanistic Role of Catalyst Key Reactive Species
Catalytic Ozonation Ferrihydrite Oxidation Provides surface hydroxyl groups to decompose ozone Hydroxyl radical (•OH)
Heterogeneous Photocatalysis Sulfated CeO₂, Ag/AgBr Oxidation Generates electron-hole pairs; surface modification reduces recombination Hydroxyl radical (•OH), Superoxide radical (O₂•⁻), photogenerated holes (h⁺)
Catalytic Wet Peroxide Oxidation Fe²⁺/Fe³⁺ (Fenton) Oxidation Catalyzes decomposition of H₂O₂ Hydroxyl radical (•OH)

While the SNAr reaction is a standard method, research into catalytic routes for forming benzonitriles offers alternative pathways. For instance, the atroposelective synthesis of axially chiral benzonitriles has been achieved using N-heterocyclic carbene (NHC) organocatalysis. researchgate.net In such reactions, the NHC catalyst activates the substrate, facilitating the formation of the carbon-nitrile bond through a carefully controlled mechanism that can even induce chirality. researchgate.net Other modern methods involve visible-light photoredox catalysis to generate azide (B81097) radicals, which can then participate in the cyanation of various precursors to form benzonitriles. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of "4-(2,4-Dichlorophenoxy)benzonitrile" from various matrices. The choice of chromatographic method depends on the sample complexity and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Methodologies for the analysis of related chlorophenoxy herbicides by HPLC are well-established and can be adapted for "this compound". A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Key HPLC Parameters:

ParameterDetails
Column Reversed-phase columns such as Spherisorb S5 Phenyl, XDB-C18, and Zorbax SB-C8 are frequently used for the separation of related chlorophenoxy compounds. rsc.org
Mobile Phase A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen orthophosphate or ammonium (B1175870) acetate) is a typical mobile phase. rsc.orgchemicalbook.com The composition can be optimized in either isocratic or gradient elution mode to achieve the desired separation.
Detection UV detection is commonly employed, with wavelengths set between 230 nm and 283 nm for optimal absorbance of the aromatic structure. chemicalbook.comchemicalbook.com

Research Findings: Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have demonstrated the effectiveness of HPLC for their determination in various samples. For instance, a method for the analysis of chlorophenoxy herbicides in biological specimens utilized a Spherisorb S5 Phenyl column with an eluent of aqueous potassium dihydrogen orthophosphate and acetonitrile, achieving a limit of detection of 20 mg/L at 240 nm. rsc.org Another study for the determination of 2,4-D in rat serum employed an XDB-C18 column with a gradient elution of acetonitrile and ammonium acetate (B1210297) buffer, with UV detection at 230 nm. chemicalbook.com These methods provide a solid foundation for developing a robust HPLC protocol for "this compound".

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" is a solid, it can be analyzed by GC at elevated temperatures. For related compounds with polar functional groups like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance. google.com However, the nitrile group in "this compound" may allow for direct analysis without derivatization.

Key GC Parameters:

ParameterDetails
Column Capillary columns with a nonpolar stationary phase, such as a Durabond-5MS, are suitable for the separation of chlorinated aromatic compounds. hmdb.ca
Injector Splitless injection is often used for trace analysis to ensure the maximum transfer of the analyte onto the column. hmdb.ca
Oven Program A temperature-programmed oven is essential to ensure the elution of the compound with a good peak shape. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the analyte. hmdb.ca
Carrier Gas Helium is a commonly used carrier gas in GC analysis. hmdb.ca

Research Findings: In the analysis of related compounds like 2,4-dichloroanisole (B165449) (2,4-DCA), a metabolite of 2,4-D, GC-MS methods have been developed using a Durabond-5MS column with a temperature program starting at 80°C and ramping up to 320°C. hmdb.ca Such conditions would likely be applicable to the analysis of "this compound".

The coupling of chromatographic techniques with mass spectrometry (MS) provides a high degree of selectivity and sensitivity, allowing for both quantification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. After separation in the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. For the analysis of related compounds, specific ions are monitored for quantification and confirmation. hmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for many applications due to its high sensitivity and specificity, and the ability to analyze compounds without the need for derivatization. np-mrd.org In LC-MS/MS, after separation by HPLC, the analyte is ionized (commonly by electrospray ionization - ESI) and enters the mass spectrometer. A precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise.

Key Coupled Technique Parameters:

ParameterTechniqueDetails
Ionization GC-MSElectron Ionization (EI) is typically used.
LC-MS/MSElectrospray Ionization (ESI) in negative ion mode is common for chlorophenoxy compounds. researchgate.net
Mass Analysis GC-MSMonitoring of characteristic ions (e.g., for 2,4-DCA: m/z 176, 178, and 161). hmdb.ca
LC-MS/MSMultiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. np-mrd.orgresearchgate.net

Research Findings: LC-MS/MS methods have been successfully developed for a range of acidic herbicides, demonstrating excellent sensitivity with limits of quantification in the low µg/L range. np-mrd.org These methods often utilize a reversed-phase column and a mobile phase of acetonitrile and water with additives like ammonium acetate. researchgate.net The ability to directly inject aqueous samples with minimal preparation makes LC-MS/MS a highly efficient technique for the analysis of "this compound" in environmental samples. np-mrd.org

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound", the key characteristic absorption bands would be:

C≡N stretch: A sharp, intense band around 2230 cm⁻¹.

C-O-C stretch (aromatic ether): Bands in the region of 1250-1000 cm⁻¹.

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show distinct signals for the protons on the two aromatic rings. The chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton, confirming the substitution pattern.

¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically in the range of 110-125 ppm) and the carbons bonded to the chlorine atoms and the ether oxygen.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 263 and 265, corresponding to the isotopes of chlorine. The fragmentation pattern would show characteristic losses of groups like CN and the cleavage of the ether bond.

Advanced Detection and Quantification Strategies

The Electron-Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for the detection of electrophilic compounds such as those containing halogens. Given the presence of two chlorine atoms, "this compound" is an excellent candidate for detection by GC-ECD.

Principle of ECD: The ECD contains a radioactive source (usually ⁶³Ni) that emits beta particles, which ionize the carrier gas (typically nitrogen) to produce a steady stream of free electrons. When an electrophilic compound passes through the detector, it captures some of these electrons, causing a decrease in the detector current. This decrease is measured as a positive signal.

Research Findings: GC-ECD has been successfully used for the analysis of the related herbicide 2,4-D after derivatization. google.com Studies have shown that for chlorinated compounds, GC-ECD can offer superior sensitivity compared to other detectors like the Flame Ionization Detector (FID). The use of a 2-chloroethyl ester derivative of 2,4-D resulted in a better signal-to-noise ratio for trace level analysis by GC-ECD compared to the methyl ester. google.com This high sensitivity makes GC-ECD a valuable tool for the trace quantification of "this compound" in environmental and biological matrices.

Electrolytic Conductivity Detection

While specific applications of electrolytic conductivity detection (ELCD) for this compound are not extensively detailed in available literature, the principles of this detection method make it suitable for halogenated organic compounds. ELCD is a highly selective detector used in gas chromatography (GC). After chromatographic separation, the analyte is combusted in a reaction tube, converting organically bound halogens into an ionizable species. This product then enters a conductivity cell containing a deionized solvent, causing a change in conductivity that is measured as the analytical signal. The high selectivity of ELCD for halogenated compounds would theoretically allow for sensitive detection of this compound while minimizing interference from non-halogenated matrix components.

Internal Standard Methodologies

In quantitative analysis, the use of an internal standard (IS) is crucial for correcting variations in extraction efficiency and instrumental response. For the analysis of chlorinated compounds like this compound, an ideal internal standard should be a compound that is chemically similar to the analyte but not present in the sample. A compound such as 4,4'-dibromooctafluorobiphenyl (B165717) (DBOB) has proven effective as an internal standard in the analysis of other chlorinated herbicides. epa.gov The IS is added to the sample in a known concentration at the beginning of the sample preparation process. epa.gov This ensures that any loss of analyte during extraction or variability in injection volume affects both the analyte and the IS equally, leading to more accurate and precise quantification. tdl.org The response of the analyte is then measured relative to the response of the internal standard.

Method Validation and Performance Metrics (e.g., Limit of Detection, Limit of Quantification, Linearity, Precision, Trueness, Recovery)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. sbq.org.br This involves evaluating several performance metrics to demonstrate reliability, accuracy, and precision. sbq.org.brepa.govnih.gov While specific validation data for this compound is not widely published, the parameters for related chlorophenoxy compounds provide a benchmark for expected performance.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3:1. sbq.org.brnih.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically defined with a signal-to-noise ratio of 10:1 or as the lowest point on a calibration curve. sbq.org.brnih.govresearchgate.net For similar compounds in water matrices, LOQs are often in the range of 0.01 to 0.1 µg/L. epa.govdeswater.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of a calibration curve constructed from standards of known concentrations. sbq.org.brnih.gov Correlation coefficients (r²) greater than 0.99 are generally considered acceptable. nih.gov

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov It is assessed under repeatability (intra-day) and intermediate precision (inter-day) conditions. sbq.org.brnih.gov For residue analysis, RSD values below 10-20% are often required. tdl.orgnih.gov

Trueness and Recovery: Trueness refers to the closeness of the mean of a set of measurement results to the actual (true) value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and analyzed. sbq.org.br The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. Mean recovery values between 70% and 120% are typically considered acceptable for residue analysis. tdl.orgepa.gov

Table 1: Illustrative Method Validation Performance for Related Chlorophenoxy Herbicides in Water

ParameterTypical Value/RangeMatrixAnalytical Technique
LOD 0.004 - 0.4 ng/mL deswater.comnih.govWater deswater.comnih.govHPLC-UV deswater.comnih.gov
LOQ 0.01 - 0.1 µg/L epa.govdeswater.comWater epa.govdeswater.comLC/MS/MS, GC/MS, HPLC-UV epa.govdeswater.com
Linearity (r²) > 0.999 deswater.comnih.govWater deswater.comnih.govHPLC-UV deswater.comnih.gov
Precision (RSD) < 7.5% nih.govWater nih.govHPLC-UV nih.gov
Recovery 80% - 115% deswater.comnih.govWater deswater.comnih.govSPE-GC-MS, LLE-HPLC-UV deswater.comnih.gov

This table presents data for related compounds like 2,4-D to illustrate typical performance metrics.

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount to isolate this compound from the sample matrix and concentrate it to levels suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., water, soil, biological tissues) and the subsequent analytical method.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a suitable solvent. phenomenex.com

For chlorophenoxy compounds, which includes the structural class of this compound, reversed-phase SPE cartridges (e.g., C18) or polymer-based sorbents are commonly employed. epa.govnih.gov The process typically involves:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by water to activate the stationary phase. epa.gov

Sample Loading: The sample, often acidified to ensure the analyte is in a non-ionized form, is passed through the cartridge. epa.gov

Washing: The cartridge is washed with a weak solvent to remove interfering compounds. phenomenex.com

Elution: The target analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. epa.govnih.gov

This technique offers advantages such as high recovery rates, reduced solvent consumption, and shorter extraction times compared to traditional methods. nih.gov

Table 2: Example Solid Phase Extraction Parameters for Related Phenoxy Acid Herbicides

ParameterDescriptionReference
Sorbent Type Oasis MCX (Mixed-Mode Cation Exchange) epa.gov epa.gov
Sample Pre-treatment Acidification to pH < 2.5 deswater.com deswater.com
Conditioning Solvents Methanol, 0.1 N HCl epa.gov epa.gov
Elution Solvent Acetonitrile:Methanol (80:20, v:v) with 0.1% acetic acid epa.gov epa.gov
Sample Volume 200 mL to 2000 mL nih.gov nih.gov

This table illustrates typical SPE conditions used for the analysis of related compounds like 2,4-D.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. tcu.edu For extracting compounds like this compound from aqueous samples, the pH of the water sample is typically adjusted to below the pKa of any acidic functional group to ensure the analyte is in its neutral, more organosoluble form. deswater.com

The process involves vigorously mixing the sample with an extraction solvent such as dichloromethane (B109758) or a mixture of ethers. epa.gov After mixing, the layers are allowed to separate, and the organic phase containing the analyte is collected. tcu.edu This process may be repeated multiple times to improve extraction efficiency. epa.gov While effective, LLE can be time-consuming, use large volumes of organic solvents, and sometimes suffer from emulsion formation. nih.gov Newer microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have been developed to miniaturize the process, reduce solvent use, and increase enrichment factors. nih.govnih.gov

Table 3: Common Liquid-Liquid Extraction Conditions for Related Compounds

ParameterDescriptionReference
Extraction Solvent Acetonitrile deswater.com deswater.com
Sample pH Adjusted to 2 deswater.com deswater.com
Salting-out Agent Sodium chloride deswater.com deswater.com
Phase Separation Centrifugation nih.gov nih.gov

This table shows typical LLE parameters for related phenoxyacetic acids.

Derivatization Procedures for Enhanced Analysis

Derivatization is a chemical reaction used to convert an analyte into a product with properties that are better suited for a particular analytical method. vu.nl For gas chromatographic (GC) analysis of compounds with polar functional groups, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape. nih.gov

While this compound itself does not have a highly polar acidic group like its 2,4-D analogue, derivatization could be explored to enhance sensitivity for specific detectors. For related phenoxyacetic acids, the carboxylic acid group is typically converted to an ester (e.g., a methyl or butyl ester) prior to GC analysis. nih.govnih.gov This is often achieved by reacting the analyte with a derivatizing agent like diazomethane (B1218177) or by using an alcohol under acidic conditions. epa.gov

The primary reasons for derivatization in analytical chemistry include:

Improving the separation from matrix components. vu.nl

Enhancing the stability of the analyte. vu.nl

Increasing the efficiency of ionization for mass spectrometry. vu.nl

Altering fragmentation patterns in mass spectrometry to yield more characteristic ions. vu.nl

For this compound, derivatization might not be required for standard GC or LC analysis, but it remains a valuable tool in the analytical chemist's arsenal (B13267) for method development, especially when dealing with complex matrices or when aiming for ultra-trace detection levels.

Environmental Chemical Fate and Transport of 4 2,4 Dichlorophenoxy Benzonitrile

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 4-(2,4-Dichlorophenoxy)benzonitrile, the primary abiotic pathways of interest are photolysis and hydrolysis, which can lead to the cleavage of its ether linkage or the transformation of its nitrile group.

Photolysis, or degradation by sunlight, is a significant environmental fate process for many aromatic compounds. For molecules containing a phenoxy moiety, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), photolysis in sunlit surface waters is a recognized degradation pathway. cdc.govwho.int The process can lead to the cleavage of the ether bond, resulting in the formation of phenols. researchgate.net Studies on 2,4-D have shown that decomposition in the presence of ultraviolet light, whether from artificial sources or sunlight, leads to the formation of 2,4-dichlorophenol (B122985), among other products. researchgate.net

Similarly, benzonitrile (B105546) herbicides, particularly those with a hydroxyl group, are susceptible to photolysis. nih.gov While this compound lacks a hydroxyl group, the aromatic rings and the nitrile functional group can absorb UV radiation. The photolytic rate of related compounds, such as 2,4-D esters, is influenced by the medium, with different products forming in hydrocarbon solvents versus aqueous solutions. researchgate.net For this compound, photolysis could potentially lead to the cleavage of the ether bond, yielding 2,4-dichlorophenol and 4-hydroxybenzonitrile (B152051), or transformations involving the chlorinated ring.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The this compound molecule has two primary sites susceptible to hydrolysis: the ether linkage and the nitrile group.

Hydrolysis of the parent 2,4-D acid is generally considered to be a negligible process under typical environmental pH conditions. cdc.gov However, ester derivatives of 2,4-D can undergo hydrolysis, a reaction that is significantly faster in basic water, suggesting that pH is a critical factor. researchgate.netepa.gov The ether bond in the 2,4-D structure is generally stable, but its hydrolysis can be catalyzed under certain conditions, leading to the formation of 2,4-dichlorophenol and glycolic acid in the case of 2,4-D. researchgate.net

The nitrile group (-C≡N) can be hydrolyzed to a carboxamide group (-CONH₂) and subsequently to a carboxylic acid group (-COOH). doubtnut.comgoogle.com This reaction can occur under acidic or basic conditions. Some benzonitrile herbicides are known to undergo hydrolysis, particularly in alkaline environments. nih.gov Therefore, under specific pH conditions, this compound could be hydrolyzed to 4-(2,4-Dichlorophenoxy)benzamide and further to 4-(2,4-Dichlorophenoxy)benzoic acid.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is typically the most significant pathway for the breakdown of complex organic molecules like this compound in soil and aquatic systems.

Microbial degradation is the primary route for the breakdown of both 2,4-D and benzonitrile herbicides in the environment. nih.govjuniperpublishers.com A diverse array of bacteria and fungi capable of utilizing these compounds as carbon or nitrogen sources have been isolated from soil and water. nih.gov For 2,4-D, the half-life in soil is highly variable, ranging from a relatively short 6.2 days in aerobic soils to as long as 333 days in anoxic, aquatic environments, indicating that oxygen availability is a key factor. cdc.govnih.gov

Numerous microbial species have been identified as effective degraders of 2,4-D and related compounds. Similarly, bacteria from genera such as Aminobacter, Rhodococcus, Klebsiella, and Pseudomonas have been shown to degrade benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. researchgate.netresearchgate.net It is highly probable that similar microbial consortia in soil and aquatic environments would be capable of degrading this compound, likely by attacking both the ether linkage and the nitrile group.

Table 1: Examples of Microbial Genera Involved in the Degradation of Structurally Related Compounds
Microbial GenusRelated Compound DegradedReference
Cupriavidus2,4-D nih.gov
Sphingomonas2,4-D nih.gov
RhodococcusBenzonitrile Herbicides (e.g., Dichlobenil) nih.gov
AminobacterDichlobenil researchgate.net
PseudomonasIoxynil researchgate.net
Bradyrhizobium2,4-D nih.gov

The microbial degradation of this compound is expected to produce a series of intermediate metabolites resulting from the stepwise breakdown of the parent molecule. Based on the known pathways for its structural components, a plausible degradation sequence can be proposed.

The initial steps could involve either the transformation of the nitrile group or the cleavage of the ether bond.

Nitrile Group Transformation : The nitrile is often the first point of attack, being converted to the corresponding amide, 4-(2,4-Dichlorophenoxy)benzamide. This amide is then further hydrolyzed to a carboxylic acid, 4-(2,4-Dichlorophenoxy)benzoic acid. nih.govnih.gov

Ether Bond Cleavage : A common initial step in the degradation of phenoxy herbicides like 2,4-D is the cleavage of the ether linkage. juniperpublishers.com This would release 2,4-dichlorophenol (2,4-DCP), a frequently detected and persistent metabolite of 2,4-D, and 4-hydroxybenzonitrile. juniperpublishers.comnih.gov

Subsequent degradation would involve the cleavage of the aromatic rings. The breakdown of 2,4-DCP often proceeds through the formation of dichlorocatechols, followed by ring opening to yield aliphatic acids like succinic acid, which can then enter central metabolic pathways. juniperpublishers.com

Table 2: Plausible Degradation Products of this compound
MetabolitePrecursor MoietyFormation Pathway
4-(2,4-Dichlorophenoxy)benzamideBenzonitrileHydration of the nitrile group
4-(2,4-Dichlorophenoxy)benzoic acidBenzonitrileHydrolysis of the intermediate amide
2,4-Dichlorophenol (2,4-DCP)2,4-DichlorophenoxyCleavage of the ether linkage
4-HydroxybenzonitrileBenzonitrileCleavage of the ether linkage
Dichlorocatechols2,4-DichlorophenoxyHydroxylation of 2,4-Dichlorophenol
Aliphatic Acids (e.g., succinic acid)BothAromatic ring cleavage

The biodegradation of this compound is dependent on the action of specific microbial enzymes that catalyze the key transformation steps.

For the benzonitrile moiety, the two-step enzymatic pathway involving nitrile hydratase and amidase is common. nih.govresearchgate.net

Nitrile Hydratase (EC 4.2.1.84) : These enzymes, which can be iron- or cobalt-dependent, catalyze the hydration of a nitrile to its corresponding amide. researchgate.netebi.ac.uk This is often the initial step in the microbial utilization of nitriles as a nitrogen source. ebi.ac.uk

Amidase (EC 3.5.1.4) : This class of enzymes catalyzes the hydrolysis of the amide product from the nitrile hydratase reaction to form a carboxylic acid and ammonia (B1221849). nih.govnih.gov

Alternatively, some microorganisms possess a nitrilase (EC 3.5.5.1) , which can directly hydrolyze the nitrile group to a carboxylic acid and ammonia, bypassing the amide intermediate. nih.gov

For the 2,4-dichlorophenoxy moiety, the enzymatic cleavage of the ether bond is a critical step. In well-studied 2,4-D degrading bacteria, this is often carried out by:

α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) : This enzyme catalyzes the cleavage of the acetic acid side chain from the 2,4-D molecule to produce 2,4-DCP. nih.gov While the side chain of this compound is different, analogous dioxygenases are likely responsible for cleaving the ether linkage.

Following ether bond cleavage, the resulting 2,4-DCP is further degraded by enzymes such as phenol (B47542) hydroxylases and catechol dioxygenases, which are responsible for aromatic ring hydroxylation and subsequent cleavage.

Environmental Transport Mechanisms

The movement of this compound through the environment is governed by several key processes. These mechanisms determine the compound's distribution in the air, water, and soil, ultimately influencing its potential for exposure to non-target organisms.

Volatilization

Volatilization is a critical pathway for the transport of pesticides from their application sites to other areas. rsc.org This process is influenced by the compound's vapor pressure and Henry's Law constant. While specific data for this compound is limited, information on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) can provide some insight. The vapor pressure of 2,4-D is reported as 1.40 x 10⁻⁷ mmHg at 20°C and 0.4 mmHg at 160°C. sigmaaldrich.comnih.gov Its Henry's Law constant at 20°C is 9.75 x 10⁻⁸ atm-m³/mol. cdc.gov These values for 2,4-D suggest a low potential for volatilization under normal environmental conditions. However, the nitrile group in this compound could alter these properties. The volatilization of herbicides can be reduced by formulating them into nanocarriers, which has been shown to decrease the volatility of compounds like 2,4-D by more than three-fold. rsc.org

Table 1: Physicochemical Properties of 2,4-D Relevant to Volatilization

PropertyValueTemperature (°C)Reference
Vapor Pressure1.40 x 10⁻⁷ mmHg20 nih.gov
Vapor Pressure0.4 mmHg160 sigmaaldrich.com
Henry's Law Constant9.75 x 10⁻⁸ atm-m³/mol20 cdc.gov

Note: This data is for the related compound 2,4-D and is provided for comparative purposes.

Leaching through Soil Profiles

Leaching is the process by which a chemical moves through the soil with water, potentially contaminating groundwater. The mobility of a compound in soil is influenced by its sorption characteristics and the properties of the soil itself. nih.gov Studies on the related compound 2,4-D indicate that it is highly mobile in many soil types, particularly in urban soils which may have lower sorption capacities compared to agricultural soils. nih.gov The low Freundlich sorption coefficient (K_F) values for 2,4-D suggest a high potential for mobility. nih.gov In a study on a Colombian rice field under flooded conditions, 36.44% of the applied 2,4-D was recovered in the leachates after 3.4 pore volumes, with a retardation factor of 2.1, indicating low adsorption and a high potential for leaching. nih.gov However, the use of slow-release formulations, such as those incorporating organo-minerals, has been shown to significantly reduce the mobility of 2,4-D, retaining a large portion of the herbicide in the upper soil layers. escholarship.org The addition of β-cyclodextrin to soil has also been shown to retard the leaching of 2,4-D. nih.govresearchgate.net

Table 2: Leaching Potential of 2,4-D in Different Soil Conditions

Study ConditionKey FindingReference
Urban SoilsHighly mobile due to low sorption. nih.gov
Flooded Rice Field SoilHigh potential for leaching (36.44% recovery in leachate). nih.gov
Soil with Slow-Release FormulationsSignificantly reduced mobility. escholarship.org
Soil with β-cyclodextrinRetarded leaching. nih.govresearchgate.net

Note: This data is for the related compound 2,4-D and is provided for comparative purposes.

Adsorption to Environmental Matrices

Adsorption is the process by which a chemical binds to soil particles and organic matter. This process is a primary factor in determining the mobility and bioavailability of a compound in the environment. chemsafetypro.com The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to describe this tendency. For the related compound 2,4-D, Koc values have been observed to vary significantly, for instance, from 76 to 315 L kg⁻¹ in the Ap-horizon of an agricultural field, with this variation being linked to the aromaticity of the soil organic matter. nih.gov The adsorption of 2,4-D is influenced by soil pH, with increased sorption at lower pH values. researchgate.net The modification of clays (B1170129) with surfactants to create organo-clays can significantly increase the adsorption capacity for compounds like 2,4-D. escholarship.orgresearchgate.net For example, modifying bentonite (B74815) with cetyltrimethylammonium (CTMA) surfactant improved its 2,4-D adsorption capacity from 6.5 mmol kg⁻¹ to 415.8 mmol kg⁻¹. escholarship.org

Table 3: Adsorption Parameters for 2,4-D

AdsorbentAdsorption Coefficient/CapacityKey Influencing FactorReference
Agricultural SoilKoc: 76 - 315 L kg⁻¹Soil Organic Matter Aromaticity nih.gov
Various SoilsHigher sorption at lower pHSoil pH researchgate.net
Organo-modified BentoniteIncreased adsorption capacitySurface modification escholarship.orgresearchgate.net
Termite Mound Soilqmax = 22.78 mg/g (Langmuir)pH, adsorbent dose, contact time mdpi.com

Note: This data is for the related compound 2,4-D and is provided for comparative purposes.

Environmental Monitoring Methodologies for Tracing the Compound

Effective environmental monitoring is crucial for understanding the fate and transport of this compound and for managing potential risks. mdpi.com A variety of analytical techniques are employed to detect and quantify this compound and its analogs in environmental samples such as water and soil.

The gold standard for the analysis of such compounds is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly for more volatile compounds or those that can be easily derivatized. epa.gov

For initial screening and rapid assessment, immunoanalytical techniques like enzyme-linked immunosorbent assay (ELISA) can be utilized. researchgate.net These methods are often field-portable and can provide quick "yes/no" results or semi-quantitative data. nih.govresearchgate.net Recently, the development of nanobody-based immunoassays has shown promise for highly specific and sensitive detection of related compounds like 2,4-D in environmental water samples. nih.gov

Sample preparation is a critical step in the analytical process. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove interfering substances before instrumental analysis. epa.gov For soil and other solid matrices, extraction with organic solvents, often assisted by techniques like shaking or homogenization, is employed. env.go.jp The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation approach for pesticide residue analysis in various matrices. mdpi.com

Table 4: Analytical Methods for Monitoring Related Dichlorophenoxy Compounds

Analytical TechniqueSample TypeKey FeaturesReference
LC-MS/MSWater, Biological SamplesHigh sensitivity and selectivity, considered the "gold standard". nih.gov
GC-MSWaterSuitable for volatile compounds or after derivatization. epa.gov
HPLC-UVWater, Biological SamplesA common and cost-effective method for quantification. deswater.comnih.gov
Immunoassays (ELISA)Water, SoilRapid screening, field-portable options available. researchgate.net
Nanobody-based FLEIAWaterHigh specificity and sensitivity for trace level monitoring. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,4-Dichlorophenoxy)benzonitrile, and what are their advantages/limitations?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a nitrile-containing aromatic ring reacts with 2,4-dichlorophenol under alkaline conditions. For example, LiAlH4-mediated reduction of nitriles to amines followed by coupling with halogenated phenols is a documented approach (see analogous synthesis in for structurally similar benzonitrile derivatives). Key considerations include solvent choice (e.g., ethers for moisture-sensitive reactions), temperature control (0°C to room temperature), and purification via silica gel chromatography or recrystallization . Challenges include managing competing side reactions (e.g., over-reduction) and achieving high yields (>90%).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques such as HPLC (with UV detection at 254 nm) and GC-MS are critical. For example, highlights the use of reference standards (e.g., 4-(2,4-dichlorophenoxy)butyric acid) with defined purity thresholds (99%) for calibration. NMR spectroscopy (¹H/¹³C) can confirm substituent positions, while FT-IR verifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹). Impurity profiling via LC-MS/MS is recommended to detect chlorinated byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : The compound is likely a crystalline solid (based on analogs in and ) with limited water solubility. LogP can be estimated using computational tools (e.g., ACD/Labs Percepta) to predict lipophilicity, which influences solvent selection for reactions. Thermal stability should be assessed via TGA/DSC to determine safe handling temperatures .

Advanced Research Questions

Q. How can synthetic methods be optimized to minimize halogenated byproducts in this compound synthesis?

  • Methodological Answer : Byproduct formation (e.g., di- or tri-chlorinated analogs) can be mitigated using controlled stoichiometry of 2,4-dichlorophenol and catalytic base (e.g., K₂CO₃). shows that purification via preparative HPLC improves purity from 94.5% to 99.7%. Reaction monitoring via in-situ FT-IR or Raman spectroscopy helps track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in pesticidal studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Researchers should cross-validate bioassays with rigorously characterized batches (e.g., using EPA tolerance guidelines in ). Dose-response curves and negative controls (e.g., metabolite 2,4-DB, as noted in ) clarify specificity. Computational docking studies (e.g., targeting enoyl-acyl carrier protein) can rationalize structure-activity relationships .

Q. How does this compound degrade in environmental matrices, and what are its major transformation products?

  • Methodological Answer : Aerobic degradation studies in soil/water systems can identify metabolites via LC-HRMS. and suggest monitoring for 2,4-DB (a common metabolite) and chlorophenols. Advanced oxidation processes (e.g., UV/H₂O₂) can simulate photodegradation pathways, with QSAR models predicting persistence and ecotoxicity .

Q. What analytical challenges arise in quantifying trace residues of this compound in complex matrices?

  • Methodological Answer : Matrix effects (e.g., from soil or plant extracts) require optimized extraction protocols (e.g., QuEChERS). Isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards improves accuracy. Method validation should follow EPA guidelines (e.g., recovery rates 70–120%, RSD <15%) as per .

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